molecular formula C28H27N3O B14414249 N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide CAS No. 80790-46-1

N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide

Katalognummer: B14414249
CAS-Nummer: 80790-46-1
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: UBTNLNDCRLQHBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide is a complex organic compound with the molecular formula C28H27N3O and a molecular weight of 421.53 g/mol . This compound is characterized by its unique structure, which includes a benzenecarboximidamide core with various substituents, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylaniline with 4-bromoanisole to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide include:

Uniqueness

What sets N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide apart from similar compounds is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

80790-46-1

Molekularformel

C28H27N3O

Molekulargewicht

421.5 g/mol

IUPAC-Name

N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide

InChI

InChI=1S/C28H27N3O/c1-31(26-15-9-4-10-16-26)21-22-32-27-19-17-25(18-20-27)30-28(23-11-5-2-6-12-23)29-24-13-7-3-8-14-24/h2-20H,21-22H2,1H3,(H,29,30)

InChI-Schlüssel

UBTNLNDCRLQHBV-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.